molecular formula C20H14ClFN2O2S B5190790 N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-fluorobenzamide

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-fluorobenzamide

Cat. No. B5190790
M. Wt: 400.9 g/mol
InChI Key: AFBXYFMOVYLBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-fluorobenzamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. CB-839 has gained significant attention in recent years due to its potential as a therapeutic agent for various types of cancer.

Mechanism of Action

CB-839 inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and the inhibition of glutaminase leads to a decrease in the production of ATP and other essential metabolites, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
CB-839 has been shown to have a significant impact on cancer cell metabolism, leading to a decrease in the production of ATP and other essential metabolites. Additionally, CB-839 has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the significant advantages of CB-839 is its selectivity for glutaminase, which minimizes off-target effects. However, CB-839 has limited solubility in aqueous solutions, which can make it challenging to work with in the laboratory.

Future Directions

There are several future directions for research on CB-839. One area of interest is the development of more potent and selective glutaminase inhibitors. Additionally, there is a need for further studies to evaluate the safety and efficacy of CB-839 in combination with other cancer therapies. Finally, there is a need for more extensive clinical trials to evaluate the potential of CB-839 as a therapeutic agent for various types of cancer.

Synthesis Methods

CB-839 is synthesized using a multi-step process that involves the reaction of 4-chlorophenol with 4-aminophenylcarbonothioic acid, followed by the reaction of the resulting product with 3-fluorobenzoyl chloride. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

CB-839 has been extensively studied for its potential as a therapeutic agent for various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. Preclinical studies have shown that CB-839 can inhibit tumor growth and induce apoptosis in cancer cells. Clinical trials are currently underway to evaluate the safety and efficacy of CB-839 in cancer patients.

properties

IUPAC Name

N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O2S/c21-14-4-8-17(9-5-14)26-18-10-6-16(7-11-18)23-20(27)24-19(25)13-2-1-3-15(22)12-13/h1-12H,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBXYFMOVYLBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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